1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a phenyl group and a piperidinyl-cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Introduction of the Piperidinyl-Cyclohexene Moiety: This step involves the reaction of cyclohexene with piperidine under conditions that promote the formation of the desired enamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting double bonds to single bonds or reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidinyl moiety, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, ethers
Scientific Research Applications
1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to
Properties
IUPAC Name |
1-phenyl-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-20-15-18(21(25)23(20)16-9-3-1-4-10-16)17-11-5-6-12-19(17)22-13-7-2-8-14-22/h1,3-4,9-10,12,17-18H,2,5-8,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFAAAACQFFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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